molecular formula C17H19NO B5703864 4-methyl-1-(2-naphthoyl)piperidine

4-methyl-1-(2-naphthoyl)piperidine

Cat. No.: B5703864
M. Wt: 253.34 g/mol
InChI Key: GNYIWGXSJRWLNH-UHFFFAOYSA-N
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Description

Note: The compound name in the query appears to contain a typographical error (naphthoyl vs. naphthylsulfonyl). Based on the provided evidence (particularly ), the correct structure is 4-methyl-1-(2-naphthylsulfonyl)piperidine, a sulfonamide derivative with a naphthalene moiety.

  • Physicochemical Properties: Molecular Formula: C₁₆H₁₉NO₂S Molar Mass: 289.39 g/mol Structural Features: A piperidine ring substituted with a methyl group at the 4-position and a 2-naphthylsulfonyl group at the 1-position .

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-8-10-18(11-9-13)17(19)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYIWGXSJRWLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724370
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-methyl-1-(2-naphthylsulfonyl)piperidine with analogous sulfonamide and piperidine-based derivatives.

Key Findings :

Substituent Effects on Bioactivity: The phenylhydrazineylidene-ethyl substituent in compound 5 significantly enhanced anti-proliferative activity (IC₅₀ = 2.5 µM in HepG-2 cells), likely due to improved interactions with cellular targets such as kinases or DNA .

Synthesis Efficiency: The nitro-substituted derivative (3c) achieved an 87% yield, indicating that electron-withdrawing groups (e.g., -NO₂) facilitate efficient sulfonamide formation under standard conditions .

Structural Stability and Binding: highlights that aromatic-aromatic interactions (e.g., between naphthyl groups and protein residues) stabilize binding. Molecular docking studies ( ) on related piperidine-urea compounds suggest that substituent orientation (e.g., piperidine group placement) critically influences binding energy (−68.0 to −69.4 kcal/mol) .

Spectral Characterization :

  • The nitro-substituted derivative (3c ) displayed distinct aromatic proton signals in ¹H NMR (δ 8.40 and 7.97 ppm), which are absent in the naphthyl derivative due to differing electronic environments .

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